molecular formula C9H12BrNO B2814610 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol CAS No. 890150-88-6

1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol

Cat. No.: B2814610
CAS No.: 890150-88-6
M. Wt: 230.105
InChI Key: WANDTGRVSUSACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol is a brominated pyridine derivative featuring a secondary alcohol with a branched alkyl chain (2-methylpropyl). Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol . The compound is characterized by a 5-bromo-substituted pyridin-2-yl group, which imparts distinct electronic and steric properties. It is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging the reactivity of the bromine atom for cross-coupling reactions or further functionalization .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6,9,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANDTGRVSUSACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyridine with 2-methylpropan-1-ol under specific conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of various substituted pyridine compounds.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Application References
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol C₉H₁₂BrNO 230.10 5-Bromo-pyridin-2-yl, 2-methyl LiAlH₄ reduction of ketone Pharmaceutical intermediate
1-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropan-1-ol C₁₂H₁₅ClO₃ 242.70 4-Cl, 2,5-dimethoxy, 2-methyl LiAlH₄ reduction of ketone Chemical intermediate
2-(5-Bromopyridin-2-yl)propan-2-ol C₈H₁₀BrNO 216.08 5-Bromo-pyridin-2-yl, geminal 2-methyl Not specified Intermediate
1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol C₁₀H₁₂ClFO 202.65 3-Cl, 5-F, 2-methyl Not specified Unknown
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol C₇H₅BrF₃NO 256.02 5-Bromo-pyridin-2-yl, 2,2,2-trifluoro Not specified Pharmaceutical intermediate
Key Observations:

Substituent Effects: The bromine atom in the target compound enhances molecular weight and polarizability compared to chlorine or fluorine analogs (e.g., 202.65 g/mol for 1-(3-chloro-5-fluorophenyl)-2-methylpropan-1-ol ). Trifluoroethanol derivatives (e.g., 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol) exhibit heightened electronegativity and lipophilicity, which may improve blood-brain barrier penetration in drug candidates .

Synthetic Pathways :

  • The target compound and 1-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropan-1-ol share a common synthesis route: LiAlH₄ reduction of a ketone precursor. This method is reliable for secondary alcohol synthesis but requires careful control of reaction conditions to avoid over-reduction.
  • In contrast, 2-(5-Bromopyridin-2-yl)propan-2-ol may involve acid-catalyzed cyclization or ylide reactions, given its geminal methyl groups.

Applications: Bromopyridinyl alcohols are favored in Suzuki-Miyaura cross-coupling reactions due to bromine’s compatibility with palladium catalysts. This contrasts with chlorinated analogs, which are less reactive in such transformations . Fluorinated derivatives (e.g., 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol) are increasingly used in agrochemicals and antivirals, where fluorine’s metabolic stability is advantageous .

Physicochemical Properties

Property This compound 1-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropan-1-ol 2-(5-Bromopyridin-2-yl)propan-2-ol
Solubility Low in water; soluble in organic solvents Low in water; soluble in DCM, THF Moderate in polar aprotic solvents
Boiling Point ~250–270°C (estimated) ~280–300°C (estimated) ~220–240°C (estimated)
Reactivity High (Br for cross-coupling) Moderate (Cl less reactive than Br) Low (steric hindrance)

    Biological Activity

    1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol is an organic compound featuring a brominated pyridine moiety attached to a branched alcohol. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C9H12BrN0, with a molecular weight of approximately 230.10 g/mol. Its structure includes:

    • A brominated pyridine ring which can engage in various interactions such as hydrogen bonding and π-π stacking.
    • A hydroxyl group that enhances solubility and reactivity, potentially influencing its biological activity.

    The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The bromopyridine moiety can participate in:

    • Hydrogen bonding : This interaction can stabilize binding to target proteins or enzymes.
    • Hydrophobic interactions : The branched alkyl chain may enhance membrane permeability or alter enzyme activity.

    Anticancer Activity

    Emerging studies suggest that this compound may possess anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines.

    Case Study:
    In a recent study involving brominated pyridine derivatives, it was found that these compounds could effectively inhibit the proliferation of cancer cells such as HeLa and MCF-7. The mechanism was attributed to cell cycle arrest and induction of apoptosis .

    Research Findings

    Recent investigations into the biological activity of brominated pyridines reveal promising results. For example, a comparative study highlighted the efficacy of several brominated compounds in inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.

    CompoundIC50 (µM)Target Enzyme
    BPU (related compound)4.64 ± 0.08MMP-2
    BPU (related compound)7.8MMP-9

    These findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.